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Compound of Interest

Compound Name:
(Dicyclopropylmethyl)amine

Hydrochloride

CAS No.: 51043-72-2

Cat. No.: B3025387

Get Quote

Executive Summary & Rationale
(Dicyclopropylmethyl)amine is a privileged building block in modern drug discovery, primarily

used to introduce the dicyclopropylmethyl moiety.[2] This structural motif serves as a superior

bioisostere for isopropyl, tert-butyl, or cyclohexyl groups.[1][2]

Why use this Building Block?
Metabolic Stability: The cyclopropyl C–H bonds possess higher bond dissociation energy

(~106 kcal/mol) compared to acyclic alkyls (~98 kcal/mol), significantly reducing

susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1][2]

Conformational Rigidity: The "butterfly" conformation of the two cyclopropyl rings creates a

unique steric bulk that can fill lipophilic pockets (e.g., GPCRs, Kinases) more effectively than

flexible alkyl chains, often improving potency and selectivity.[2]

Lipophilicity Modulation: It increases lipophilicity (LogP) without the "floppiness" of linear

chains, aiding in membrane permeability while maintaining structural integrity.[2]
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Chemical Properties & Handling
The hydrochloride salt form is preferred for stability but presents challenges in automated liquid

handling due to solubility and acidity.[1]

Property Data

CAS (HCl Salt) 13375-29-6

Formula

C

H

ClN

MW 147.65 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in Water, DMSO, Methanol; Sparingly

soluble in DCM (as salt)

pKa (Conj.[1] Acid) ~10.6 (Estimated)

Hygroscopicity Moderate (Store in desiccator)

Handling Protocol for Automation
Challenge: The HCl salt is insoluble in non-polar solvents (DCM, Toluene) often used in liquid

handlers.[2] Solution: Prepare stock solutions in DMSO or DMA (Dimethylacetamide).[1][2]

Stock Prep: Prepare a 0.5 M stock solution in anhydrous DMSO. If precipitation occurs,

sonicate at 30°C for 5 minutes.[1][2]

Free-Basing: Do not perform a separate extraction step.[1] Use an in situ neutralization

strategy with excess tertiary amine (DIPEA or NMM) during the reaction setup.[1]

Parallel Synthesis Protocols
Protocol A: Amide Library Generation (Acylation)
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Objective: Coupling (Dicyclopropylmethyl)amine to a diverse set of Carboxylic Acid scaffolds

(R-COOH). Chemistry: HATU-mediated activation.[1] Purification Strategy: Solid-Supported

Scavenging (Self-Validating).[1]

Reagents:
Scaffold: Diverse Carboxylic Acids (0.1 mmol per well).

Monomer: (Dicyclopropylmethyl)amine HCl (0.12 mmol, 1.2 eq).

Coupling Agent: HATU (0.12 mmol, 1.2 eq).

Base: DIPEA (N,N-Diisopropylethylamine) (0.4 mmol, 4.0 eq).[1][2] Note: 1 eq is consumed

by HCl salt.

Solvent: Anhydrous DMF.

Step-by-Step Workflow:
Plate Setup: In a 96-well deep-well plate (polypropylene), dispense Carboxylic Acids (0.1

mmol) as 0.5 M solutions in DMF.

Activation: Add HATU (0.12 mmol in 200 µL DMF) followed by DIPEA (0.2 mmol, 2.0 eq).

Shake at RT for 15 mins to form the activated ester (O-At ester).

Monomer Addition: Add (Dicyclopropylmethyl)amine HCl (0.12 mmol in 200 µL DMSO)

followed by the remaining DIPEA (0.2 mmol, 2.0 eq).

Causality: Adding the second portion of base with the amine salt ensures immediate

neutralization and nucleophilic attack, preventing salt precipitation in the needle.[2]

Reaction: Seal plate and shake at RT for 16 hours. (Optional: Heat to 50°C if steric

hindrance is high, but HATU usually works at RT).

Quench & Scavenge (Self-Validating Step):

Add Polymer-Supported Isocyanate (PS-NCO) resin (3 eq relative to excess amine).[1]

Add Polymer-Supported Carbonate (PS-CO3) resin (3 eq relative to excess acid).[1]
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Shake for 4 hours.

Mechanism:[1][2][3][4] PS-NCO reacts with unreacted (Dicyclopropylmethyl)amine.[1] PS-

CO3 neutralizes residual acid and HOBt/HOAt byproducts.[1] The product (Amide)

remains in solution.

Filtration: Filter into a receiver plate. Evaporate solvent (Genevac or SpeedVac).[1][2]

Protocol B: SNAr Diversification (Heterocycles)
Objective: Installing the amine onto halogenated heteroaromatic cores (e.g., Chloropyrimidines,

Chloropurines).[2] Context: Common in kinase inhibitor synthesis (e.g., CRF-1 antagonists).[1]

[2]

Reagents:
Scaffold: Chloro-heterocycle (0.1 mmol).

Monomer: (Dicyclopropylmethyl)amine HCl (0.15 mmol, 1.5 eq).

Base: Cs

CO

(Suspension) or DIPEA (Liquid).

Solvent: NMP or DMSO.

Step-by-Step Workflow:
Dispense: Add Scaffold (0.1 mmol) in DMSO.

Add Salt: Add (Dicyclopropylmethyl)amine HCl (0.15 mmol) in DMSO.

Add Base: Add DIPEA (0.5 mmol, 5 eq). Excess base is critical to drive the reaction and

neutralize HCl.

Thermal Cycle: Heat at 100°C for 12 hours.
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Note: The steric bulk of the dicyclopropyl group requires higher energy input than simple

methylamines.[1]

Workup:

Dilute with EtOAc.[1][2]

Wash with dilute citric acid (removes excess amine and DIPEA).[1][2]

Dry and concentrate.[1][2]

Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for incorporating this building

block in a library setting.
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Start: Library Design

Input: (Dicyclopropylmethyl)amine HCl

Dissolve in DMSO (0.5M)

Select Reaction Type

Amide Coupling (HATU)

 Carboxylic Acid Core

SNAr (Nucleophilic Sub.)

 Halogenated Core

Add DIPEA (2 eq) + Acid + HATU
(Pre-activation 15 min)

Add Amine HCl + DIPEA (2 eq)

Add PS-Isocyanate + PS-Carbonate
(Removes excess Amine & Acid)

Final Plate: Pure Analogs

Heat to 100°C (12h)
Solvent: NMP

Acidic Wash (Citric Acid)
(Removes excess Amine)
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Caption: Logic flow for incorporating (Dicyclopropylmethyl)amine HCl into parallel synthesis

libraries via Amide Coupling or SNAr.

Case Studies & Applications
Case Study 1: CRF-1 Antagonists
Target: Corticotropin-Releasing Factor 1 Receptor.[1] Application: Researchers utilized

(dicyclopropylmethyl)amine to substitute the C4-position of a pyrazinone core.[1] Result: The

dicyclopropyl moiety improved the pharmacokinetic profile by reducing metabolic clearance

compared to the isopropyl analog.[1] The steric bulk prevented N-dealkylation.[1] Mechanism:

The "butterfly" shape shields the nitrogen lone pair and adjacent carbons from enzymatic

oxidation.[1]

Case Study 2: LSD1 Inhibitors
Target: Lysine-Specific Demethylase 1.[1] Application: Used in the synthesis of cyanopyrimidine

derivatives.[1] The amine was introduced via SNAr on a chloropyrimidine scaffold.[1] Outcome:

The resulting compounds showed potent anticancer activity, with the dicyclopropyl group

contributing to optimal hydrophobic interactions within the LSD1 active site.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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Phone: (601) 213-4426
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